2-Bromoporphobilinogen
Description
2-Bromopropane (C₃H₇Br) is a halogenated alkane widely used in industrial applications, including synthetic organic chemistry and solvent formulations. Its structure consists of a propane backbone with a bromine atom substituted at the second carbon. This compound is volatile, flammable, and exhibits moderate reactivity due to the polar C–Br bond. Key hazards include neurotoxicity, reproductive toxicity, and flammability, necessitating stringent handling protocols .
Properties
CAS No. |
115828-91-6 |
|---|---|
Molecular Formula |
C10H13BrN2O4 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |
InChI Key |
KBACDURQNLFTOL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Canonical SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Other CAS No. |
115828-91-6 |
Synonyms |
2-bromoporphobilinogen alpha-bromoporphobilinogen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 2-bromopropane with structurally analogous brominated alkanes, 1-bromopropane and 2-bromobutane , focusing on chemical properties, hazards, and industrial relevance.
Table 1: Comparative Analysis of Brominated Alkanes
Key Research Findings
Reactivity Differences: The position of bromine (C1 vs. C2) significantly impacts reactivity. 2-Bromopropane undergoes nucleophilic substitution faster than 1-bromopropane due to steric effects, while 2-bromobutane’s larger alkyl group further slows reactions .
Toxicity Profiles :
- Both 2-bromopropane and 1-bromopropane exhibit neurotoxicity, but 2-bromopropane has been linked to reproductive harm in occupational studies .
- 2-Bromobutane lacks comprehensive toxicological data, though acute exposure risks include respiratory irritation .
Justification of Comparisons
The selection of 1-bromopropane and 2-bromobutane as comparators is justified by:
- Structural similarity : All three are brominated alkanes with varying chain lengths/substitution patterns.
- Functional overlap : Shared roles as solvents and intermediates in organic synthesis .
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